N-(4-chloro-3-nitrobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine

Description

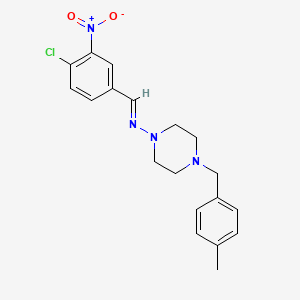

N-(4-Chloro-3-nitrobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine is a Schiff base derivative featuring a piperazine core substituted with a 4-methylbenzyl group and a benzylidene moiety bearing 4-chloro and 3-nitro substituents. Its molecular formula is C₁₉H₂₀ClN₅O₂, with a monoisotopic mass of 393.1259 Da (calculated from structural analogs in and ). The compound’s structure includes an imine bond (C=N) formed between the piperazine amine and the substituted benzaldehyde.

Properties

IUPAC Name |

(E)-1-(4-chloro-3-nitrophenyl)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN4O2/c1-15-2-4-16(5-3-15)14-22-8-10-23(11-9-22)21-13-17-6-7-18(20)19(12-17)24(25)26/h2-7,12-13H,8-11,14H2,1H3/b21-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPSVWPVMRLUHQD-FYJGNVAPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CN2CCN(CC2)/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chloro-3-nitrobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine, a compound featuring a nitro group and a piperazine moiety, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C19H21ClN4O2

- Molecular Weight : 372.85 g/mol

The presence of the nitro group is significant for its biological activity, often contributing to various pharmacological effects.

The biological activity of nitro compounds like this compound is primarily attributed to their ability to undergo redox reactions within biological systems. The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to cytotoxic effects on pathogens and tumor cells.

Key Mechanisms:

- Antimicrobial Activity : Nitro compounds have shown efficacy against various bacterial strains through mechanisms that disrupt cellular function and integrity.

- Anticancer Properties : Research indicates that nitro derivatives can induce apoptosis in cancer cells by interfering with critical signaling pathways.

- Antiangiogenic Effects : Certain studies suggest that nitro compounds may inhibit angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.

Antimicrobial Activity

Nitro compounds are known for their broad-spectrum antimicrobial properties. For instance, studies have demonstrated that similar nitrobenzene derivatives exhibit significant activity against pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism often involves the generation of reactive oxygen species (ROS) that damage bacterial DNA and proteins.

Anticancer Activity

Nitro compounds have been explored for their anticancer potential. A study highlighted the ability of a related nitro compound to inhibit tubulin polymerization, thereby preventing cancer cell proliferation . The compound's ability to induce apoptosis through mitochondrial pathways has also been documented.

Antiangiogenic Activity

Recent investigations into the antiangiogenic properties of nitro compounds reveal promising results. For example, a study involving a nitrobenzoate-derived compound demonstrated its ability to impair vascular development in zebrafish models by disrupting VEGF/VEGFR2 signaling pathways . This suggests potential applications in treating diseases characterized by excessive angiogenesis, such as cancer and diabetic retinopathy.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.

Case Study 2: Anticancer Mechanism

A recent study investigated the effects of this compound on human cancer cell lines. The findings revealed that treatment led to a significant reduction in cell viability (up to 70% at 50 µM concentration) and induced apoptosis as confirmed by Annexin V staining assays .

Summary Table of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Chloro-3-nitrobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine

Molecular Formula : C₁₉H₂₀ClN₅O₃

Key Differences :

- The piperazine substituent is 4-(2-methoxyphenyl) instead of 4-(4-methylbenzyl).

- The methoxy group at the ortho position on the phenyl ring introduces electron-donating properties, increasing solubility compared to the lipophilic 4-methylbenzyl group.

- The nitro and chloro positions remain identical, but the altered piperazine substituent may affect steric interactions in target binding (e.g., kinase inhibition, as hinted by GSK3B_Human association in ) .

N-(2-Chloro-5-nitrobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine

Molecular Formula : C₁₉H₂₀ClN₅O₂

Key Differences :

- Positional isomerism : The nitro group is at the 5-position and chloro at the 2-position on the benzylidene ring, compared to 3-nitro and 4-chloro in the target compound.

- Structural data () suggests a collision cross-section and InChIKey (IJGDMKKJKYZMNX-FYJGNVAPSA-N ) distinct from the target compound, implying differences in 3D conformation .

4-(4-Chlorobenzyl)-N-(2-methylbenzylidene)-1-piperazinamine

Molecular Formula : C₁₉H₂₂ClN₃

Key Differences :

- The benzylidene group is substituted with 2-methyl instead of 4-chloro-3-nitro.

- The piperazine nitrogen bears a 4-chlorobenzyl group, replacing the 4-methylbenzyl in the target.

- The absence of nitro and chloro on the benzylidene reduces electron-withdrawing effects, likely decreasing stability of the imine bond. The 4-chlorobenzyl group increases polarity compared to 4-methylbenzyl .

N-(3-Fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine

Molecular Formula : C₂₀H₂₂FN₃

Key Differences :

- The benzylidene moiety is 3-fluorophenyl instead of 4-chloro-3-nitrophenyl.

- Fluorine’s strong electron-withdrawing nature and small atomic radius may enhance metabolic stability compared to bulkier nitro/chloro groups.

Implications of Structural Variations

- Electron-withdrawing vs. Methoxy or methyl groups (comparators) may reduce such interactions .

- Substituent position: Ortho/meta/para arrangements influence steric hindrance and molecular dipole.

- Fluorine or chloro substituents in analogs may optimize selectivity or pharmacokinetics, though experimental validation is needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.